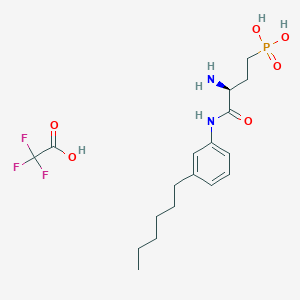

W140 (trifluoroacetate salt)

Description

Properties

IUPAC Name |

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCNCPWPLHFEX-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909725-64-0 | |

| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Foreword: Navigating the Nomenclature - From W140 to the Potent CXCR4 Antagonist T140

An In-Depth Technical Guide to the CXCR4 Antagonist T140 and its Analogs

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics and chemical probes, precision in nomenclature is paramount. The query for "W140 (trifluoroacetate salt)" leads to the identification of a specific molecule: the inactive enantiomer of W146, a selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist.[1][] In experimental contexts, W140 serves as a crucial negative control to validate the on-target effects of its active counterpart, W146, in studies of S1P1 signaling.[1]

However, the detailed requirements of this guide—focusing on signaling pathways, cancer applications, and specific in vitro and in vivo assays—strongly suggest an interest in a similarly named, yet functionally distinct and widely researched molecule: T140 . T140 and its derivatives are potent and specific peptide-based antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[3][4] This guide will proceed under the directive that the intended subject of inquiry is the CXCR4 antagonist T140, a cornerstone tool in cancer biology, immunology, and virology. The "(trifluoroacetate salt)" designation is common for synthetic peptides, arising from the use of trifluoroacetic acid (TFA) during purification.[5][6] While generally considered acceptable for in vitro work, the potential for TFA to influence cellular responses warrants consideration, and conversion to a more biologically compatible salt like hydrochloride may be advisable for sensitive applications.[6][7]

The CXCR4/CXCL12 Axis: A Critical Signaling Nexus in Health and Disease

The C-X-C chemokine receptor 4 (CXCR4), a G-protein coupled receptor (GPCR), and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), constitute a vital signaling axis.[3] This axis is a master regulator of fundamental physiological processes, including hematopoietic stem cell homing to the bone marrow, immune cell trafficking, and embryonic development.[3][8]

The pathological significance of the CXCR4/CXCL12 axis is profound. Its dysregulation is a key driver in numerous diseases. In oncology, cancer cells exploit this axis to metastasize to organs with high CXCL12 expression, such as the bone marrow, lungs, and liver.[9][10][11] Furthermore, it is a major co-receptor for the entry of T-cell tropic (X4) strains of HIV-1 into host cells and plays a role in inflammatory conditions like rheumatoid arthritis.[3][4] This central role in pathology makes CXCR4 a highly attractive target for therapeutic intervention.[12][13]

T140: From Horseshoe Crabs to High-Affinity Antagonists

The journey to T140 began with the discovery of polyphemusin II, an antimicrobial peptide isolated from the hemocytes of the American horseshoe crab (Limulus polyphemus).[3] This natural product's anti-HIV activity led to the identification of CXCR4 as its molecular target. Subsequent research led to the rational design of T140, a 14-amino acid synthetic peptide analog, which demonstrated vastly improved potency and specificity as a CXCR4 antagonist.[3]

Mechanism of Action

T140 and its advanced analogs, such as BKT140 (also known as BL-8040), function as competitive antagonists.[3][13][14] They bind with high affinity to CXCR4, physically occupying the binding site of the natural ligand, CXCL12.[3] This blockade prevents the CXCL12-induced conformational change in the receptor necessary for activating downstream signaling cascades.[3] Some studies also classify T140 as an inverse agonist, meaning it can reduce the basal, ligand-independent signaling activity of the receptor.[15][16]

Deconstructing CXCR4: A Web of Signaling Pathways

The binding of CXCL12 to CXCR4 initiates a complex network of intracellular signaling pathways that mediate the receptor's diverse biological functions, including cell migration, survival, and proliferation.[9][17] These pathways can be broadly categorized into G-protein dependent and G-protein independent cascades.

G-Protein Dependent Signaling

Upon CXCL12 binding, CXCR4, which is primarily coupled to inhibitory G-proteins (Gαi), triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[8][18]

-

Gαi Subunit: The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[19]

-

Gβγ Subunit: The liberated Gβγ dimer activates several key effector enzymes, including:

-

Phospholipase C-β (PLC-β): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8]

-

Phosphoinositide-3 Kinase (PI3K): Activation of the PI3K/Akt pathway is a critical driver of cell survival and proliferation.[9][20]

-

MAPK/ERK Pathway: The cascade involving Ras, Raf, MEK, and ERK1/2 is also engaged, promoting cell proliferation and migration.[9]

-

G-Protein Independent Signaling

CXCR4 can also signal independently of G-proteins, primarily through β-arrestin recruitment and activation of the JAK/STAT pathway.[8][17]

-

JAK/STAT Pathway: CXCL12 can induce the association of JAK2 and JAK3 with CXCR4, leading to the phosphorylation and nuclear translocation of STAT proteins, which then regulate gene transcription.[17][18]

-

β-Arrestin-Mediated Signaling: Following phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only mediates receptor desensitization and internalization but can also serve as a scaffold for other signaling molecules, leading to the activation of pathways like ERK1/2.[8]

Caption: CXCR4 signaling pathways upon CXCL12 binding.

Experimental Protocols: In Vitro Characterization of T140 Analogs

A battery of cell-based assays is essential for evaluating the in vitro efficacy of CXCR4 antagonists like T140.[21] These assays quantify the compound's ability to inhibit CXCL12 binding and block downstream functional responses.

Key Performance Assays

| Assay Type | Principle | Key Endpoint | Cell Lines |

| Competition Binding Assay | Measures the ability of the antagonist to displace a labeled ligand (e.g., ¹²⁵I-CXCL12) from CXCR4. | IC₅₀ / Kᵢ | Jurkat, CEM, CXCR4-transfected HEK293 |

| Calcium Mobilization Assay | Measures the inhibition of CXCL12-induced transient increase in intracellular calcium concentration using a fluorescent indicator. | IC₅₀ | Jurkat, U937 |

| Chemotaxis (Cell Migration) Assay | Quantifies the inhibition of CXCL12-directed cell migration through a porous membrane in a Transwell chamber. | IC₅₀ | Jurkat, primary lymphocytes |

| Receptor Internalization Assay | Assesses the antagonist's ability to block CXCL12-induced internalization of CXCR4 from the cell surface, often measured by flow cytometry. | % Inhibition | CXCR4-expressing cells |

Detailed Protocol: Chemotaxis (Cell Migration) Assay

This protocol describes a standard method for assessing the antagonistic effect of a T140 analog on CXCL12-induced cell migration.

Objective: To determine the IC₅₀ value of a T140 analog for the inhibition of CXCL12-mediated chemotaxis of Jurkat cells.

Materials:

-

Jurkat cells (human T lymphocyte cell line)

-

RPMI 1640 medium with 0.1% BSA

-

Recombinant human CXCL12

-

T140 analog (test compound)

-

Transwell inserts (e.g., 5 µm pore size, 24-well format)

-

Calcein-AM or other cell viability dye

-

Fluorescence plate reader

Methodology:

-

Cell Preparation: Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL. Harvest cells, wash with serum-free RPMI, and resuspend in RPMI + 0.1% BSA at 5 x 10⁶ cells/mL.

-

Antagonist Pre-incubation: In separate tubes, incubate aliquots of the cell suspension with various concentrations of the T140 analog (e.g., 0.01 nM to 1 µM) for 30 minutes at 37°C. Include a "no antagonist" control.

-

Chemoattractant Preparation: Prepare solutions in RPMI + 0.1% BSA.

-

Positive Control: CXCL12 at its optimal chemotactic concentration (e.g., 10 nM).

-

Negative Control: Medium only.

-

Add 600 µL of these solutions to the lower chambers of the 24-well plate.

-

-

Assay Assembly: Place the Transwell inserts into the wells.

-

Cell Loading: Add 100 µL of the pre-incubated cell suspensions (containing the antagonist) to the upper chamber of the appropriate inserts.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification of Migration:

-

Carefully remove the inserts.

-

Add a cell lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower chambers.

-

Incubate as required by the dye manufacturer to label the migrated cells.

-

Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control (background migration) from all other readings.

-

Calculate the percentage inhibition of migration for each antagonist concentration relative to the positive control (CXCL12 alone).

-

Plot the percent inhibition against the log of the antagonist concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for a Transwell chemotaxis assay.

In Vivo Studies: T140 in Preclinical Disease Models

The efficacy of T140 analogs has been demonstrated in various preclinical animal models, validating the therapeutic potential of CXCR4 antagonism.[4][10]

-

Cancer Metastasis: In murine models of osteosarcoma, breast cancer, and other malignancies, T140 analogs have been shown to significantly reduce the formation of metastatic nodules in the lungs and other organs.[10] The mechanism involves inhibiting tumor cell migration, proliferation, and adhesion to the extracellular matrix.[10]

-

Rheumatoid Arthritis (RA): In collagen-induced arthritis models in mice, systemic administration of a T140 analog significantly ameliorated clinical severity by blocking the migration of inflammatory cells into the synovium.[4]

-

Stem Cell Mobilization: Similar to the FDA-approved CXCR4 antagonist Plerixafor, T140 derivatives like BKT140 can mobilize hematopoietic stem cells from the bone marrow into the peripheral blood, which is crucial for stem cell transplantation procedures.[14]

-

WHIM Syndrome: WHIM syndrome is a rare primary immunodeficiency caused by gain-of-function mutations in CXCR4.[22][23] CXCR4 antagonists are a mechanism-based treatment, and clinical trials with molecules like Plerixafor and Mavorixafor have shown promise in increasing white blood cell counts in patients.[24][25]

General In Vivo Experimental Workflow

-

Model Selection: Choose an appropriate animal model (e.g., xenograft or syngeneic tumor model for cancer).

-

Compound Formulation & Administration: Formulate the T140 analog in a suitable vehicle. Administration is typically via subcutaneous injection or continuous infusion with an osmotic pump to overcome the short plasma half-life of peptides.[4]

-

Treatment Regimen: Initiate treatment with the T140 analog or a vehicle control.

-

Monitoring: Monitor disease progression (e.g., tumor growth, clinical arthritis score).

Synthesis, Purification, and Formulation

Peptide Synthesis

T140 and its analogs are typically produced via Solid-Phase Peptide Synthesis (SPPS), most commonly using Fmoc/tBu chemistry.[26][27] This automated process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[27]

Purification and the Trifluoroacetate Salt

Following synthesis and cleavage from the resin, the crude peptide is purified, most often by reversed-phase high-performance liquid chromatography (RP-HPLC).[26][28] Trifluoroacetic acid (TFA) is a standard component of the mobile phase used in this purification process because it acts as an excellent ion-pairing agent, improving peak shape and resolution.[5] After lyophilization, the peptide is obtained as a TFA salt, where the trifluoroacetate anion is non-covalently associated with positively charged groups on the peptide.[5]

Considerations for the TFA Salt:

-

Physicochemical Properties: The TFA salt form can influence the peptide's solubility and stability.

-

Biological Activity: At high concentrations, residual TFA can be cytotoxic or otherwise interfere with biological assays, potentially confounding results.[6][29] For sensitive in vivo or cell-based experiments, exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, is often recommended.[30]

Future Directions and Therapeutic Outlook

The development of T140 and its progeny has provided invaluable tools for dissecting the role of the CXCR4/CXCL12 axis. The therapeutic journey for this class of compounds is advancing, with next-generation analogs like BL-8040 (BKT140) undergoing clinical trials for various cancers, including pancreatic cancer and leukemia.[13] The challenge for peptide-based drugs remains their pharmacokinetic properties, such as short half-life and poor oral bioavailability.[31][32][33][34] Ongoing research focuses on strategies like cyclization and chemical modification to enhance the stability and drug-like properties of these potent CXCR4 antagonists.

Conclusion

From its origins in marine biology to its current status as a leading investigational agent, the T140 family of CXCR4 antagonists represents a triumph of rational drug design. These peptides have not only illuminated the complex signaling and pathophysiology of the CXCR4/CXCL12 axis but also hold significant promise as targeted therapies for a range of devastating diseases. For the researcher, T140 and its analogs are indispensable pharmacological tools; for the drug developer, they are a compelling class of therapeutics continuing their journey toward clinical application.

References

- NIH. (n.d.). Regulation of CXCR4 Signaling - PMC.

- Frontiers. (n.d.). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration.

- AACR Journals. (n.d.). CXCL12 (SDF-1)/CXCR4 Pathway in Cancer.

- Abeomics. (n.d.). CXCR4 Pathway.

- Creative Diagnostics. (n.d.). CXCR Signaling Pathway.

- Van Hout, A., D'huys, T., Oeyen, M., Schols, D., & Van Loy, T. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLOS One.

- The Hebrew University of Jerusalem. (n.d.). Distribution and pharmacokinetics of a potent peptide antagonist of parathyroid hormone and parathyroid hormone-related protein in the rat.

- Benchchem. (2025). A Head-to-Head In Vitro Comparison of CXCR4 Antagonists: A Guide for Researchers.

- AACR Journals. (2006). In vitro and in vivo effects of CXCR4 inhibition in osteosarcoma.

- ResearchGate. (n.d.). (PDF) CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands.

- Benchchem. (2025). The Evolution of a CXCR4 Antagonist: A Technical Guide to T140 and Its Progeny.

- MDPI. (n.d.). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?.

- PubMed. (2007). Discovery of small molecule CXCR4 antagonists.

- Safety Data Sheet. (2025). W140 (trifluoroacetate salt).

- ResearchGate. (2025). (PDF) Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides.

- PubMed. (n.d.). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides.

- Zhang, W. B., Navenot, J. M., Haribabu, B., Tamamura, H., Hiramatsu, K., Omagari, A., ... & Peiper, S. C. (2002). A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists. Journal of Biological Chemistry, 277(27), 24515-24521.

- MIT News. (2018). Biologists' new peptide could fight many cancers.

- Cayman Chemical. (n.d.). W146 (trifluoroacetate salt) (CAS Number: 909725-62-8).

- Taylor & Francis. (n.d.). Overcoming the Shortcomings of Peptide-Based Therapeutics.

- Biomol.com. (n.d.). W140 (trifluoroacetate salt) | CAS 909725-64-0 | Cayman Chemical.

- ASU News. (2025). New cancer treatment disrupts tumor growth.

- BOC Sciences. (n.d.). CAS 909725-64-0 W140 trifluoroacetate salt.

- Sigma-Aldrich. (n.d.). W140 (trifluoroacetate salt) | 909725-64-0.

- NIH. (2011). Agonists for the Chemokine Receptor CXCR4 - PMC.

- Avraham, T., Bashey, A., Ballard, H. S., Larson, S. M., Vexler, A., Peled, A., ... & Haran-Ghera, N. (2014). The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma. Clinical Cancer Research, 20(2), 469-479.

- PubMed. (n.d.). High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format.

- Wikipedia. (n.d.). CXCR4 antagonist.

- Tamamura, H., Hori, A., Kanzaki, N., Hiramatsu, K., Mizumoto, M., Nakashima, H., ... & Fujii, N. (2003). Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent. FEBS letters, 550(1-3), 79-83.

- MDPI. (n.d.). Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics.

- PubMed. (2008). WT1 peptide vaccine for the treatment of cancer.

- ResearchGate. (n.d.). (PDF) WHIM Syndrome: from Pathogenesis Towards Personalized Medicine and Cure.

- Wikipedia. (n.d.). WHIM syndrome.

- NIH. (n.d.). The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC.

- CheckRare. (2025). WHIM Syndrome: Symptoms, Common Misdiagnoses, and Treatment Options.

- Practical Synthesis Guide. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- PubMed Central. (2022). Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy.

- NIH. (n.d.). WHIM Syndrome: Congenital Immune Deficiency Disease - PMC.

- PubMed Central. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.

- CheckRare. (2026). Recognizing and Diagnosing WHIM Syndrome.

- ResearchGate. (2025). Efficacy and toxicity of the antimicrobial peptide M33 produced with different counter-ions.

- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.

- Biotage. (n.d.). Peptide Synthesis Workflow.

- Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C. L., Gamble, G. D., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

- NIH. (n.d.). Bioactive Peptides in Cancer: Therapeutic Use and Delivery Strategies - PMC.

- Chemical Communications (RSC Publishing). (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.

- NIH. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC.

- Elabscience. (n.d.). Peptide Synthesis Services.

Sources

- 1. W140 (trifluoroacetate salt) | CAS 909725-64-0 | Cayman Chemical | Biomol.com [biomol.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 14. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Agonists for the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abeomics.com [abeomics.com]

- 19. Discovery of small molecule CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

- 23. WHIM Syndrome: Congenital Immune Deficiency Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. WHIM syndrome - Wikipedia [en.wikipedia.org]

- 25. WHIM Syndrome: Symptoms, Common Misdiagnoses, and Treatment Options | Probably Genetic [probablygenetic.com]

- 26. High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. peptide.com [peptide.com]

- 28. biotage.com [biotage.com]

- 29. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to C5aR1 Antagonism: Mechanism of Action and Experimental Validation

Executive Summary

The complement system, a cornerstone of innate immunity, can become a driver of pathology in numerous inflammatory and autoimmune diseases when dysregulated. A key mediator of this pro-inflammatory signaling is the anaphylatoxin C5a and its interaction with its primary receptor, the C5a Receptor 1 (C5aR1). This axis represents a highly attractive therapeutic target. This guide provides an in-depth exploration of the mechanism of action for competitive antagonists targeting C5aR1. It details the molecular signaling cascade initiated by C5a, illustrates how antagonists interrupt this process, and provides validated, step-by-step experimental protocols to characterize and quantify this antagonism.

A point of clarification: The initial topic specified "W140 trifluoroacetate salt." Our literature analysis indicates that W140 is characterized as an inactive enantiomer of a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist, with a low affinity for S1P1 (Ki of 4.6 µM)[]. To provide the most relevant and accurate mechanistic insights into potent inflammatory modulation, this guide will focus on the well-characterized C5a-C5aR1 axis and use prototypical, extensively studied C5aR1 antagonists as exemplars for its mechanism of action.

Part 1: The C5a-C5aR1 Axis: A Prime Target in Inflammation

The Complement Cascade and the Role of C5a

The complement system is a network of plasma proteins that can be activated via classical, lectin, or alternative pathways in response to pathogens or tissue damage[2]. All three pathways converge on the cleavage of the C5 component, generating the potent C5b-9 membrane attack complex (MAC) and the small, 74-amino acid anaphylatoxin, C5a[2][3]. While essential for recruiting immune cells to sites of infection, excessive C5a production is a key pathogenic driver in diseases like sepsis, rheumatoid arthritis, and acute lung injury[4].

The C5a Receptor 1 (C5aR1): Structure and Expression

C5a exerts its potent pro-inflammatory effects primarily through the C5a Receptor 1 (C5aR1, also known as CD88)[2][5]. C5aR1 is a classical seven-transmembrane G protein-coupled receptor (GPCR) expressed predominantly on myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells[2][4]. Its activation is a critical step in initiating a rapid inflammatory response.

The Canonical C5aR1 Signaling Pathway

Upon binding of C5a, C5aR1 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, predominantly of the Gαi family[2][5]. This initiates a cascade of downstream signaling events crucial for cellular inflammatory functions.[4][6] Key pathways activated include:

-

Phospholipase C (PLC) / Calcium Mobilization: G protein activation leads to PLC-mediated hydrolysis of PIP2 into IP3 and DAG. Inositol triphosphate (IP3) binds to its receptors on the endoplasmic reticulum, triggering a rapid and transient release of intracellular calcium (Ca²⁺) stores[7]. This calcium flux is a critical signal for degranulation and oxidative burst in neutrophils.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is vital for regulating cell survival, metabolism, and motility, including chemotaxis[4][6].

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of ERK and p38 MAPK pathways leads to the transcription of pro-inflammatory genes, resulting in the production and release of cytokines and chemokines like TNF-α and IL-1β[2][6].

Part 2: Mechanism of Action of C5aR1 Antagonists

Principle of Competitive Antagonism

Competitive antagonists function by reversibly binding to the same site on the receptor as the endogenous agonist (in this case, C5a) but without activating the receptor[8]. By occupying the orthosteric binding site, the antagonist physically prevents C5a from binding and initiating the downstream signaling cascade. The degree of inhibition is dependent on the concentrations of both the antagonist and the agonist, a hallmark of competitive antagonism.

Disruption of the Signaling Cascade

A potent and selective C5aR1 antagonist effectively decouples the presence of C5a from its cellular effect. By binding to C5aR1, the antagonist stabilizes the receptor in an inactive conformation, preventing G-protein coupling and subsequent signal transduction. This blockade leads to the direct inhibition of all major downstream consequences of C5aR1 activation.

Downstream Functional Consequences

The functional outcomes of C5aR1 antagonism are the direct opposites of C5a-mediated effects:

-

Inhibition of Chemotaxis: Antagonists prevent the directed migration of neutrophils and monocytes towards a C5a gradient[9].

-

Ablation of Calcium Flux: The rapid, C5a-induced spike in intracellular calcium is completely blocked in the presence of an effective antagonist.

-

Reduction of Inflammatory Mediators: By preventing MAPK and other pathway activation, antagonists reduce the production and release of pro-inflammatory cytokines.

-

Prevention of Neutrophil Activation: Key neutrophil functions like degranulation (release of cytotoxic enzymes) and oxidative burst are inhibited.

Part 3: Experimental Validation of C5aR1 Antagonism

A robust validation workflow is essential to characterize a novel C5aR1 antagonist, progressing from target binding to cellular function and finally to in vivo pharmacodynamics and efficacy.

Quantitative Data Summary

The potency of C5aR1 antagonists is typically defined by their inhibitory constant (Ki) from binding assays and their half-maximal inhibitory concentration (IC50) in functional assays.

| Compound | Assay Type | Cell Type | Potency (IC50 / Ki) | Reference |

| PMX53 | C5a-induced Neutrophil Mobilization | Mouse (in vivo) | ~1 mg/kg (i.v.) | [10] |

| Avacopan | C5aR1 Inhibition | Human Cells | Low nM | [8] |

| Generic Antagonist 1 | Migration Assay | Human Neutrophils | 17 nM (IC50) | [11] |

| Generic Antagonist 1 | β-arrestin Recruitment | Recombinant Cells | 38 nM (IC50) | [11] |

Experimental Protocols

This assay provides a rapid and robust measure of functional receptor antagonism in a high-throughput format.

-

Principle: Gαi/q-coupled receptor activation by C5a leads to a measurable release of intracellular calcium. An antagonist will block this release in a dose-dependent manner. This change is detected by a calcium-sensitive fluorescent dye.[7][12]

-

Materials:

-

Cells expressing C5aR1 (e.g., human monocytic THP-1 cells, or HEK293 cells transfected with C5aR1).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM or Calcium-5 dye.

-

Probenecid (optional, to prevent dye leakage).

-

Recombinant human C5a.

-

Test antagonist compound.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with fluidic injection capability (e.g., FLIPR, FlexStation).

-

-

Methodology:

-

Cell Plating: Seed cells in the microplate to achieve a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 2.5 mM probenecid in assay buffer.

-

Remove cell culture media and add 100 µL of loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark. This allows the acetoxymethyl (AM) ester dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Compound Preparation: Prepare serial dilutions of the antagonist compound at 2x the final desired concentration in assay buffer.

-

Antagonist Incubation: Wash the cells gently with assay buffer to remove excess dye. Add 50 µL of the diluted antagonist to the appropriate wells. Incubate for 15-30 minutes at 37°C.

-

Agonist Challenge & Reading: Place the plate in the fluorescence reader. Program the instrument to add 50 µL of C5a (at a 2x concentration, typically EC80) to each well.

-

Measure fluorescence intensity (Excitation ~494 nm, Emission ~516 nm for Fluo-4) before and immediately after C5a addition for 2-3 minutes.

-

Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

This assay directly measures the key physiological function of C5a: leukocyte migration.

-

Principle: An antagonist's ability to block the directed migration of neutrophils across a porous membrane towards a C5a chemoattractant gradient is quantified.[13]

-

Materials:

-

Freshly isolated human neutrophils from healthy donor blood.

-

Chemotaxis Buffer: RPMI or HBSS with 0.5% BSA.

-

Recombinant human C5a.

-

Test antagonist compound.

-

Boyden chamber apparatus or 96-well chemotaxis plates (e.g., Transwell®) with a 3-5 µm pore size polycarbonate membrane.

-

-

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend purified neutrophils in chemotaxis buffer at 1-2 x 10⁶ cells/mL.

-

Antagonist Pre-incubation: Incubate the neutrophil suspension with various concentrations of the antagonist (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup:

-

Add C5a (at its optimal chemotactic concentration, e.g., 10 nM) diluted in chemotaxis buffer to the lower wells of the chamber.

-

Add buffer alone to negative control wells.

-

-

Cell Addition: Carefully place the porous membrane over the lower wells. Add 50-100 µL of the pre-incubated neutrophil suspension to the top of the membrane in the upper chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification:

-

After incubation, gently remove the insert. Scrape off non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the bottom well can be quantified using a cell viability reagent (e.g., CellTiter-Glo®) and a plate reader.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control. Determine the IC50 value by non-linear regression.

-

This in vivo model directly assesses whether the antagonist can engage and block C5aR1 in a living system.

-

Principle: Intravenous injection of C5a in mice causes a rapid, C5aR1-dependent mobilization of neutrophils from the bone marrow into the peripheral blood. A systemically active antagonist will prevent this neutrophilia.[9][10]

-

Materials:

-

C57BL/6J mice.

-

Recombinant mouse C5a.

-

Test antagonist formulated for intravenous or oral administration.

-

EDTA-coated blood collection tubes.

-

Automated hematology analyzer or materials for blood smear and manual counting.

-

-

Methodology:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week.

-

Antagonist Administration: Administer the antagonist to mice via the desired route (e.g., i.v., p.o.) at various doses. Include a vehicle control group. The timing should be based on the compound's expected pharmacokinetics (e.g., 15-30 minutes post i.v. dose).

-

Baseline Blood Collection: Just before the C5a challenge, collect a small volume of blood (~20 µL) from the tail vein for a baseline neutrophil count.

-

C5a Challenge: Administer a bolus of mouse C5a (e.g., 50 µg/kg) via intravenous injection.

-

Post-Challenge Blood Collection: At a time of peak neutrophil mobilization (e.g., 30-60 minutes post-C5a injection), collect a second blood sample.[10]

-

Neutrophil Quantification: Analyze the blood samples using an automated hematology analyzer to determine the absolute neutrophil count.

-

Data Analysis: For each animal, calculate the change in neutrophil count from baseline. Compare the C5a-induced mobilization in antagonist-treated groups to the vehicle-treated group. Determine the dose required to achieve significant inhibition of neutrophilia.

-

Part 4: Conclusion

The C5a-C5aR1 signaling axis is a powerful driver of inflammation, making it a compelling target for therapeutic intervention. The mechanism of action for competitive antagonists is straightforward: by occupying the receptor, they prevent C5a binding and abrogate the entire downstream signaling cascade. Validating this mechanism requires a systematic, multi-assay approach, progressing from biochemical target engagement and in vitro functional potency to confirmation of in vivo target blockade. The protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of novel C5aR1 antagonists, a critical step in the development of new therapies for a wide range of inflammatory diseases.

References

-

Klos, A., et al. (2009). The role of the anaphylatoxins in health and disease. Molecular Immunology. Available at: [Link]

-

Woodruff, T.M., et al. (2011). C5aR1 and C5aR2 in Health and Disease. Annual Review of Immunology. Available at: [Link]

-

Sino Biological. (n.d.). C5a Anaphylatoxin Receptor (C5aR). Sino Biological. Available at: [Link]

-

Li, K., et al. (2024). The Pleiotropic Effect of Complement C5a-C5aR1 Pathway in Diseases: From Immune Regulation to Targeted Therapy. MDPI. Available at: [Link]

-

Monk, P.N., et al. (2007). Function, structure and therapeutic potential of complement C5a receptors. British Journal of Pharmacology. Available at: [Link]

-

Miyazaki, Y., et al. (2016). microRNA-140 Inhibits Inflammation and Stimulates Chondrogenesis in a Model of Interleukin 1β-induced Osteoarthritis. NIH National Library of Medicine. Available at: [Link]

-

Kim, D.K., et al. (2018). The small molecule CA140 inhibits the neuroinflammatory response in wild-type mice and a mouse model of AD. Journal of Neuroinflammation. Available at: [Link]

-

Kim, D.K., et al. (2018). The small molecule CA140 inhibits the neuroinflammatory response in wild-type mice and a mouse model of AD. PubMed. Available at: [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

-

Springer Lab. (2000). Chemotaxis Assay. Springer Lab Protocols. Available at: [Link]

-

Kumar, V., et al. (2020). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Omega. Available at: [Link]

-

Hivrale, A.U., et al. (2022). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

-

Fletcher, J.E., et al. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. NIH National Library of Medicine. Available at: [Link]

-

Gauthier, A., et al. (2022). Therapeutic effects of peptide P140 in a mouse periodontitis model. Cellular and Molecular Life Sciences. Available at: [Link]

-

Li, R., et al. (2021). Inhibition of C5AR1 impairs osteoclast mobilization and prevents bone loss. Journal of Bone and Mineral Research. Available at: [Link]

-

Hubler, F., et al. (2024). Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Hernandez, M.X., et al. (2024). C5aR1 antagonism suppresses inflammatory glial responses and alters cellular signaling in an Alzheimer's disease mouse model. Nature Communications. Available at: [Link]

Sources

- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pleiotropic Effect of Complement C5a-C5aR1 Pathway in Diseases: From Immune Regulation to Targeted Therapy [mdpi.com]

- 4. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. researchgate.net [researchgate.net]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Inhibition of C5AR1 impairs osteoclast mobilization and prevents bone loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. timothyspringer.org [timothyspringer.org]

A Technical Guide to the Stereoselective Antagonism of S1P1: The Case of W146 and its Inactive Enantiomer W140

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target for autoimmune diseases, leveraging its central role in regulating lymphocyte trafficking. The development of selective S1P1 modulators has provided powerful tools for both therapeutic intervention and basic research. This technical guide provides an in-depth exploration of the S1P1 antagonist W146 and its inactive enantiomer, W140. We delve into the stereochemical basis of their differential activity, the downstream signaling consequences of S1P1 antagonism, and provide detailed protocols for the in vitro and in vivo characterization of these compounds. This guide serves as a comprehensive resource for researchers aiming to utilize W140 and W146 to dissect the nuanced roles of S1P1 signaling in health and disease.

Introduction: The S1P1 Receptor as a Therapeutic Target

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that orchestrates a diverse array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5[1]. The S1P1 receptor is ubiquitously expressed, with particularly high levels found on lymphocytes and endothelial cells, positioning it as a key regulator of immune cell trafficking and vascular integrity[1][2]. The egress of lymphocytes from secondary lymphoid organs is dependent on a gradient of S1P, which is high in the blood and lymph and low in the tissues[2]. S1P1 activation on lymphocytes is a critical step in their exit from lymph nodes[2].

Modulation of S1P1 signaling has proven to be a successful therapeutic strategy. Agonists of S1P1, such as the approved multiple sclerosis drug fingolimod (FTY720), act as functional antagonists by inducing the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the endogenous S1P gradient and trapping them in the lymph nodes[3][4]. Conversely, direct competitive antagonists of S1P1 block the receptor and prevent S1P-mediated signaling, which can also lead to lymphopenia[3][4]. This has made S1P1 antagonists valuable research tools and potential therapeutic agents in their own right.

The Enantiomeric Pair: W146 and W140

A fundamental principle in pharmacology is that of stereoselectivity, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with a biological target. The enantiomeric pair, W146 and W140, serve as a classic example of this principle in the context of S1P1 receptor modulation.

Chemical Structure and Stereochemistry

W146 is the common name for (R)-3-amino-4-((3-hexylphenyl)amino)-4-oxobutylphosphonic acid. Its enantiomer, W140, is the corresponding (S)-isomer. The single chiral center at the 3-position of the butylphosphonic acid backbone is the sole structural difference between these two molecules. This subtle change in stereochemistry has a profound impact on their biological activity.

-

W146: The (R)-enantiomer, which is a potent and selective antagonist of the S1P1 receptor.

-

W140: The (S)-enantiomer, which is largely considered to be inactive at the S1P1 receptor and is frequently used as a negative control in experimental settings[5][6].

The Molecular Basis of Stereoselective Recognition

The differential activity of W140 and W146 is rooted in the specific and intricate interactions between the ligand and the S1P1 receptor binding pocket. While a crystal structure of S1P1 in complex with W140 is not available, molecular modeling and the existing structure with an antagonist provide significant insights.

The S1P1 receptor possesses a deep, hydrophobic pocket that accommodates the lipidic tail of the endogenous ligand, S1P. The polar headgroup of S1P forms critical interactions with charged residues at the extracellular opening of the binding pocket. W146 mimics these interactions, with its phosphonate headgroup engaging with key residues. The precise spatial orientation of the amino and phenylamino groups, dictated by the (R)-configuration at the chiral center, allows for an optimal fit within the binding pocket, leading to high-affinity binding and receptor antagonism.

Conversely, the (S)-configuration of W140 is thought to introduce a steric clash or an unfavorable orientation of key functional groups within the S1P1 binding site. This prevents the high-affinity interactions necessary for receptor occupancy and subsequent modulation of receptor function, rendering it inactive.

S1P1 Signaling and the Consequences of Antagonism

S1P1 exclusively couples to the Gi/o family of G proteins[7]. Upon activation by an agonist, S1P1 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of downstream effectors such as Akt and ERK (MAPK)[8]. This signaling is crucial for lymphocyte egress from lymphoid tissues.

W146, as a competitive antagonist, blocks the binding of endogenous S1P to S1P1, thereby inhibiting these downstream signaling events. This disruption of S1P1 signaling in lymphocytes prevents their egress from lymph nodes, resulting in a reduction of circulating lymphocytes, a phenomenon known as lymphopenia[3][4].

Figure 1: S1P1 Signaling Pathway and Point of W146 Antagonism. This diagram illustrates the activation of the S1P1 receptor by its endogenous ligand S1P, leading to Gi protein-mediated signaling that ultimately promotes lymphocyte egress. The competitive antagonist W146 blocks this pathway by preventing S1P binding.

Experimental Validation of Activity and Inactivity

A crucial aspect of utilizing W140 and W146 in research is the experimental validation of their respective activities. This typically involves a combination of in vitro binding and functional assays, as well as in vivo models.

Quantitative Comparison of W140 and W146

The stark difference in the biological activity of W140 and W146 is reflected in their binding affinities and functional potencies.

| Compound | Stereochemistry | Target | Bioactivity | Ki | IC50/EC50 |

| W146 | (R) | S1P1 | Antagonist | ~18-80 nM[9] | EC50: ~398 nM[5] |

| W140 | (S) | S1P1 | Inactive | Not reported | Inactive[5][6] |

Experimental Protocols

The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. In the presence of an agonist, the Gα subunit of the Gi protein exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. An antagonist will inhibit this agonist-induced increase in [³⁵S]GTPγS binding.

Objective: To determine the antagonist activity of W146 and the lack of activity of W140 at the S1P1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human S1P1 (e.g., CHO or HEK293 cells)

-

S1P (agonist)

-

W146 and W140

-

[³⁵S]GTPγS

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA

-

GDP

Protocol:

-

Prepare a dilution series of W146 and W140 in assay buffer.

-

In a 96-well plate, add cell membranes, GDP (to a final concentration of 10 µM), and either W146, W140, or vehicle.

-

Incubate for 15 minutes at 30°C.

-

Add S1P to a final concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except for the basal and non-specific binding controls.

-

Add [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of S1P-stimulated [³⁵S]GTPγS binding against the concentration of W146 or W140. Calculate the IC₅₀ for W146. W140 should show no significant inhibition at comparable concentrations.

Figure 2: Workflow for the GTPγS Binding Assay. This diagram outlines the key steps for assessing the antagonist activity of W146 and the inactivity of W140 at the S1P1 receptor.

β-arrestin recruitment assays provide an alternative method to measure receptor activation. Upon agonist-induced receptor phosphorylation, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).

Objective: To confirm the antagonist activity of W146 and the inactivity of W140 by measuring their ability to block agonist-induced β-arrestin recruitment to S1P1.

Materials:

-

U2OS or HEK293 cells co-expressing S1P1 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay from DiscoveRx)

-

S1P (agonist)

-

W146 and W140

-

Assay-specific detection reagents

Protocol:

-

Seed the engineered cells in a 96-well plate and incubate overnight.

-

Prepare a dilution series of W146 and W140.

-

Add the compounds or vehicle to the cells and pre-incubate for 30 minutes at 37°C.

-

Add S1P at its EC₈₀ concentration to stimulate the receptor.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the percentage of inhibition of S1P-induced signal against the concentration of W146 or W140. Calculate the IC₅₀ for W146. W140 is expected to show no inhibitory activity.

The hallmark in vivo effect of S1P1 modulation is the induction of lymphopenia. This can be readily measured by analyzing circulating lymphocyte counts in mice following compound administration.

Objective: To demonstrate the in vivo antagonist activity of W146 and the lack of effect of W140.

Materials:

-

C57BL/6 mice

-

W146 and W140 formulated for intraperitoneal (i.p.) injection

-

Vehicle control (e.g., saline or PBS)

-

EDTA-coated micro-collection tubes

-

Automated hematology analyzer or flow cytometer

Protocol:

-

Acclimate mice to handling.

-

Administer W146 (e.g., 1-10 mg/kg), W140 (at a dose equivalent to the highest dose of W146), or vehicle via i.p. injection.

-

At various time points post-injection (e.g., 2, 4, 8, and 24 hours), collect a small volume of blood from the tail vein or saphenous vein into EDTA-coated tubes.

-

Analyze the blood samples for total white blood cell and lymphocyte counts using a hematology analyzer or by flow cytometry with lymphocyte-specific markers (e.g., CD4 and CD8 for T cells, B220 for B cells).

-

Data Analysis: Compare the lymphocyte counts in the W146- and W140-treated groups to the vehicle-treated group at each time point. W146 is expected to induce a significant and transient reduction in circulating lymphocytes, while W140 should have no effect compared to the vehicle control[5][6].

Conclusion

The enantiomeric pair of W146 and W140 provides a compelling illustration of the importance of stereochemistry in drug-receptor interactions. W146 stands as a potent and selective antagonist of the S1P1 receptor, offering a valuable tool to probe the physiological and pathological roles of S1P1 signaling. Its inactive enantiomer, W140, serves as an indispensable negative control, ensuring the specificity of the observed effects to S1P1 antagonism. A thorough understanding of their differential activities, coupled with the appropriate experimental validation, is paramount for researchers in the fields of immunology, pharmacology, and drug discovery. This guide provides the foundational knowledge and practical protocols to effectively utilize these powerful chemical probes in advancing our understanding of S1P1 biology.

References

-

Tarrasón, G., et al. (2011). The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice. International Immunopharmacology, 11(11), 1773-1779. [Link]

-

Sanna, M. G., et al. (2006). Enhancement of capillary leakage and restoration of lymphocyte egress by a chiral S1P1 antagonist in vivo. Nature Chemical Biology, 2(8), 434-441. [Link]

-

Gonzalez-Cabrera, P. J., et al. (2008). Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. Molecular pharmacology, 74(5), 1308-1318. [Link]

-

Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature reviews Molecular cell biology, 4(5), 397-407. [Link]

-

Mandala, S., et al. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349. [Link]

-

Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. The Journal of biological chemistry, 277(24), 21453-21457. [Link]

-

Matloubian, M., et al. (2004). Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1. Nature, 427(6972), 355-360. [Link]

-

Hanson, M. A., et al. (2012). Crystal structure of the human sphingosine 1-phosphate receptor 1. Science, 335(6070), 851-855. [Link]

-

Jo, E., et al. (2005). S1P1-selective agonism by FTY720-phosphate. Chemico-biological interactions, 158(3), 181-190. [Link]

-

Graler, M. H., & Goetzl, E. J. (2004). The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors. The FASEB journal, 18(3), 551-553. [Link]

-

Cyster, J. G., & Schwab, S. R. (2012). Sphingosine-1-phosphate and lymphocyte egress from lymphoid organs. Annual review of immunology, 30, 69-94. [Link]

-

Schwab, S. R., & Cyster, J. G. (2007). Finding a way out: lymphocyte egress from lymphoid organs. Nature immunology, 8(12), 1295-1301. [Link]

-

Windh, R. T., et al. (1999). Sphingosine-1-phosphate receptors in the central nervous system. Journal of neurochemistry, 73(6), 2509-2515. [Link]

-

Bigaud, M., et al. (2014). S1P1 receptor-selective agonism: a promising approach for the treatment of autoimmune diseases. Expert opinion on drug discovery, 9(10), 1153-1167. [Link]

-

Bolli, M. H., et al. (2010). 2-imino-thiazolidin-4-one derivatives as novel, potent, and orally active S1P1 receptor agonists. Journal of medicinal chemistry, 53(10), 4043-4058. [Link]

-

Hale, J. J., et al. (2004). A rational design of potent, oral non-peptide S1P1 receptor agonists. Journal of medicinal chemistry, 47(27), 6662-6665. [Link]

-

Li, Z., et al. (2005). Discovery of potent 3, 5-diphenyl-1, 2, 4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of medicinal chemistry, 48(20), 6169-6173. [Link]

-

Piali, L., et al. (2011). Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties. Pharmacological research, 64(6), 615-624. [Link]

-

Quancard, J., et al. (2012). A potent and selective S1P1 antagonist with efficacy in experimental autoimmune encephalomyelitis. ACS medicinal chemistry letters, 3(12), 1035-1040. [Link]

-

Sanna, M. G., et al. (2004). Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate. The Journal of biological chemistry, 279(14), 13839-13848. [Link]

-

Yan, L., et al. (2006). A new series of S1P1 receptor agonists with oral activity in a lymphopenia model. Bioorganic & medicinal chemistry letters, 16(14), 3679-3683. [Link]

-

Foss, F. W., et al. (2007). Synthesis and biological evaluation of γ-aminophosphonate analogues of FTY720. Bioorganic & medicinal chemistry letters, 17(16), 4544-4548. [Link]

-

Wei, S. H., et al. (2005). Sphingosine 1-phosphate type 1 receptor agonism inhibits lymphocyte egress from secondary lymphoid tissues and thymus in vivo. The Journal of immunology, 175(3), 1447-1454. [Link]

-

Davis, M. D., et al. (2005). Sphingosine 1-phosphate analogs as receptor antagonists. The Journal of biological chemistry, 280(11), 9833-9841. [Link]

-

Liu, J., et al. (2013). 3-amino-4-(3-hexylphenylamino)-4-oxobutyl phosphonic acid (W146), a Selective Antagonist of Sphingosine-1-phospahte Receptor Subtype 1, Enhances AMD3100-stimulated Mobilization of Hematopoietic Stem Progenitor Cells in Animals. Journal of biochemical and pharmacological research, 1(4), 197–203. [Link]

Sources

- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MISSION® siRNA通用阴性对照 #1 | Sigma-Aldrich [sigmaaldrich.com]

Quantifying Molecular Interactions: A Technical Guide to Determining the Binding Affinity of W140 for the S1P1 Receptor

Foreword: The Rationale Behind Precision in Receptor Pharmacology

In the landscape of modern drug discovery, particularly within the realm of G protein-coupled receptors (GPCRs), the quantitative characterization of a ligand's interaction with its target is paramount. This guide provides a comprehensive, in-depth exploration of the theoretical and practical aspects of determining the binding affinity of W140, a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Our intended audience—researchers, scientists, and drug development professionals—understands that a mere confirmation of binding is insufficient. Instead, a precise measure of affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a critical determinant of a compound's potential therapeutic efficacy, selectivity, and dosing regimen.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the narrative of a binding affinity determination campaign, from the foundational principles of S1P1 signaling to the nuances of experimental design and data interpretation. As your guide, I will not only delineate the "how" but, more importantly, the "why" behind each methodological choice, grounding every step in the principles of scientific integrity and robust, reproducible research.

The S1P1 Receptor: A Pivotal Regulator in Physiology and Disease

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a high-affinity GPCR for the bioactive lipid, sphingosine-1-phosphate (S1P).[1] S1P1 is ubiquitously expressed and plays a crucial role in a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[2][3] Its involvement in such fundamental biological events has rendered it a significant therapeutic target for a range of autoimmune, inflammatory, and oncological conditions.[4]

Activation of S1P1 by its endogenous ligand, S1P, initiates a cascade of intracellular signaling events. Primarily coupled to Gi/o proteins, S1P1 activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as the Ras-ERK and PI3K-Akt pathways.[5] This signaling is instrumental in guiding lymphocytes out of lymphoid organs, a process that is central to a functioning immune system.[4]

W140: A Tool for Probing S1P1 Function

W140 is recognized as a selective antagonist of the S1P1 receptor.[6] Antagonists like W140 and its close analog, W146, are invaluable tools for dissecting the physiological roles of S1P1 and for validating it as a therapeutic target.[4][7] By competitively inhibiting the binding of S1P, these molecules can modulate immune responses, making them promising candidates for the treatment of autoimmune diseases.[7] The precise determination of W140's binding affinity is a critical first step in understanding its pharmacological profile.

Visualizing the S1P1 Signaling Cascade

To fully appreciate the context of a binding affinity assay, it is essential to visualize the receptor's signaling pathway. The following diagram illustrates the canonical S1P1 signaling cascade upon activation by S1P.

Caption: Canonical S1P1 Receptor Signaling Pathway.

The Bedrock of Binding: Theoretical Principles of Receptor-Ligand Interactions

The interaction between a ligand and a receptor is a dynamic, reversible process governed by the law of mass action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

For antagonists like W140, we often determine the inhibition constant (Ki), which reflects the antagonist's affinity for the receptor in a competitive binding scenario. The Ki is a more intrinsic measure of affinity than the IC50 (the concentration of an inhibitor that reduces the binding of a radioligand by 50%), as the IC50 is dependent on the concentration of the radioligand used in the assay.

Radioligand binding assays remain the gold standard for the direct measurement of ligand-receptor interactions due to their sensitivity and quantitative nature.[8] These assays can be broadly categorized into two types:

-

Saturation Binding Assays: These are used to determine the Kd and the maximum number of binding sites (Bmax) of a radioligand for a specific receptor.

-

Competition Binding Assays: These are employed to determine the affinity of an unlabeled compound (like W140) by measuring its ability to compete with a radioligand for binding to the receptor.

Given that our primary objective is to determine the binding affinity of the unlabeled antagonist W140, a competition binding assay is the most appropriate experimental design.

In the Trenches: A Step-by-Step Protocol for Determining W140 Binding Affinity

This section provides a detailed, field-proven protocol for a radioligand competition binding assay to determine the Ki of W140 for the S1P1 receptor. This protocol is designed to be a self-validating system, with built-in controls to ensure the integrity of the data.

Essential Materials and Reagents

-

Cell Membranes: A stable source of cell membranes expressing the human S1P1 receptor (e.g., from a recombinant cell line like CHO or HEK293 cells).

-

Radioligand: A high-affinity, selective radiolabeled S1P1 receptor ligand (e.g., [³²P]S1P).[9]

-

Unlabeled Competitor (Test Compound): W140 of high purity.

-

Non-specific Binding Control: A high concentration of a known, unlabeled S1P1 ligand (e.g., S1P or a potent, structurally distinct antagonist).

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filter mats (e.g., GF/B or GF/C).

-

Scintillation Counter: For quantifying radioactivity.

-

96-well Plates: For incubating the assay components.

Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in the radioligand competition binding assay.

Caption: Experimental Workflow for W140 Competition Binding Assay.

Detailed Experimental Procedure

-

Preparation of Reagents:

-

Thaw the S1P1-expressing cell membranes on ice and dilute to the desired concentration in assay buffer (the optimal concentration should be determined empirically in preliminary experiments to ensure that less than 10% of the radioligand is bound).

-

Prepare a working solution of the radioligand ([³²P]S1P) in assay buffer at a concentration close to its Kd value.[10]

-

Prepare a serial dilution of W140 in assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare the non-specific binding (NSB) control by adding a high concentration (e.g., 10 µM) of an unlabeled S1P1 ligand to the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding (TB): Add 50 µL of assay buffer, 50 µL of the radioligand working solution, and 50 µL of the membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of the NSB control solution, 50 µL of the radioligand working solution, and 50 µL of the membrane suspension.

-

W140 Competition: Add 50 µL of each W140 dilution, 50 µL of the radioligand working solution, and 50 µL of the membrane suspension.

-

Rationale: Running each condition in triplicate is crucial for statistical robustness.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.[9] The incubation time should be sufficient to reach equilibrium, which should be confirmed in preliminary kinetic experiments.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[11]

-

Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.[11][12]

-

Causality: The rapid filtration and washing are critical to minimize the dissociation of the radioligand-receptor complex.

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with an appropriate scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

From Raw Counts to Affinity Constants: Data Analysis and Interpretation

The raw CPM data from the scintillation counter must be processed to determine the Ki of W140. This involves a series of calculations and curve fitting.

Data Transformation

-

Calculate Specific Binding:

-

Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

-

For each concentration of W140, the specific binding is calculated as: CPM_sample - CPM_NSB.

-

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Specific Binding_W140 / Specific Binding_Total))

-

Non-Linear Regression and IC50 Determination

The most accurate method for determining the IC50 is to use non-linear regression to fit the percent inhibition data to a sigmoidal dose-response curve. This can be performed using software such as GraphPad Prism. The equation for a typical one-site competitive binding model is:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

-

Y is the percent inhibition.

-

X is the logarithm of the W140 concentration.

-

Top and Bottom are the plateaus of the curve.

-

LogIC50 is the logarithm of the W140 concentration that produces 50% inhibition.

-

HillSlope describes the steepness of the curve.

Calculating the Ki from the IC50

The IC50 value is converted to the more intrinsic inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L] / Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the S1P1 receptor (which should be determined in a separate saturation binding experiment).

Illustrative Data Presentation

The following table presents hypothetical data from a W140 competition binding assay, demonstrating the calculations and the resulting Ki value.

| [W140] (M) | Log[W140] | % Inhibition |

| 1.00E-11 | -11.0 | 2.5 |

| 1.00E-10 | -10.0 | 8.1 |

| 1.00E-09 | -9.0 | 25.3 |

| 5.00E-09 | -8.3 | 50.0 |

| 1.00E-08 | -8.0 | 68.9 |

| 1.00E-07 | -7.0 | 92.4 |

| 1.00E-06 | -6.0 | 98.7 |

Assay Parameters:

-

Radioligand ([³²P]S1P) Concentration: 0.5 nM

-

Kd of [³²P]S1P for S1P1: 1.0 nM

-

Determined IC50 for W140: 5.0 nM

Ki Calculation:

-

Ki = 5.0 nM / (1 + (0.5 nM / 1.0 nM))

-

Ki = 3.33 nM

This calculated Ki value represents the binding affinity of W140 for the S1P1 receptor under the specified experimental conditions.

Ensuring Data Integrity: Troubleshooting and Assay Validation

A robust binding assay is one that is reproducible and yields data that accurately reflects the molecular interactions being studied. Here are some key considerations for troubleshooting and validation:

-

High Non-specific Binding: If the NSB is greater than 30% of the total binding, it can compromise the accuracy of the assay. This can be mitigated by using a lower concentration of the radioligand, optimizing the membrane concentration, or including BSA in the assay buffer to reduce non-specific interactions.[10]

-

Assay Window: A sufficient signal-to-noise ratio is essential. The ratio of total binding to non-specific binding should ideally be greater than 3.

-

Equilibrium Conditions: It is crucial to ensure that the incubation time is sufficient to reach equilibrium. This can be verified by conducting kinetic experiments (association and dissociation) prior to running competition assays. Failure to reach equilibrium is a common pitfall that can lead to an underestimation of affinity.[13]

-

Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[14] The use of calibrated pipettes and careful technique are essential.

Conclusion: The Foundational Importance of Accurate Affinity Determination

The determination of a ligand's binding affinity for its target receptor is a cornerstone of pharmacology and drug discovery. For a compound like W140, an accurate Ki value for the S1P1 receptor provides a critical piece of the puzzle in understanding its potential as a therapeutic agent. This in-depth technical guide has provided a comprehensive framework for conducting a robust and reliable radioligand competition binding assay. By understanding the underlying principles, meticulously executing the experimental protocol, and applying rigorous data analysis, researchers can generate high-quality binding affinity data that will inform and guide the development of the next generation of S1P1-targeted therapeutics.

References

-

Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Structural insights into sphingosine-1-phosphate receptor activation. PMC. [Link]

-

The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice. PubMed. [Link]

-

Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. PubMed. [Link]

-

Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central. [Link]

-

A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. PMC. [Link]

-

Structural Insights into Sphingosine-1-phosphate Receptor Activation. bioRxiv. [Link]

-

Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

-

Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. Request PDF. [Link]

-

The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice. Request PDF. [Link]

-

Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug. PMC. [Link]

-

S1PR1 sphingosine-1-phosphate receptor 1 [ (human)]. NCBI. [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist. PMC. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Why does radioligand binding does not reach equilibrium? ResearchGate. [Link]

-

The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes. PubMed Central. [Link]

-

Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

Sources

- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S1PR1 sphingosine-1-phosphate receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. biophysics-reports.org [biophysics-reports.org]

- 13. researchgate.net [researchgate.net]

- 14. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

The Enigmatic Control: A Technical Guide to the Discovery and Application of W140

Abstract